

Cross-reactivity of A-83-01 with other kinase families

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Compound of Interest

Compound Name: A-286501

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A-83-01: A Comparative Guide to Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase inhibitor A-83-01, focusing on its cross-reactivity with other kinase families. A-83-01 is a potent small molecule inhibitor primarily targeting the transforming growth factor-beta (TGF- β) type I receptors. Understanding its selectivity is crucial for interpreting experimental results and for its potential therapeutic applications.

Executive Summary

A-83-01 is a highly selective inhibitor of the TGF- β superfamily type I activin receptor-like kinases (ALKs) ALK4, ALK5, and ALK7.^{[1][2]} Experimental data demonstrates its potent inhibition of these primary targets, which are key mediators of TGF- β , Activin, and Nodal signaling pathways. While exhibiting strong affinity for its intended targets, A-83-01 shows minimal cross-reactivity with other kinase families, including the closely related bone morphogenetic protein (BMP) receptors and the mitogen-activated protein kinase (MAPK) pathways.^[3] This high selectivity makes A-83-01 a valuable tool for specifically dissecting the roles of the TGF- β /Activin/Nodal signaling axes in various biological processes.

Potency and Selectivity Profile of A-83-01

The inhibitory activity of A-83-01 has been quantified against its primary targets, demonstrating nanomolar potency. In contrast, its effect on other kinases is significantly weaker, highlighting its specificity.

Target Kinase	IC50 (nM)	Kinase Family	Reference
ALK5 (TGFβRI)	12	TGF-β Receptor	[1][2]
ALK4 (ActR-IB)	45	TGF-β Receptor	[1][2]
ALK7 (Nodal Receptor)	7.5	TGF-β Receptor	[1][2]

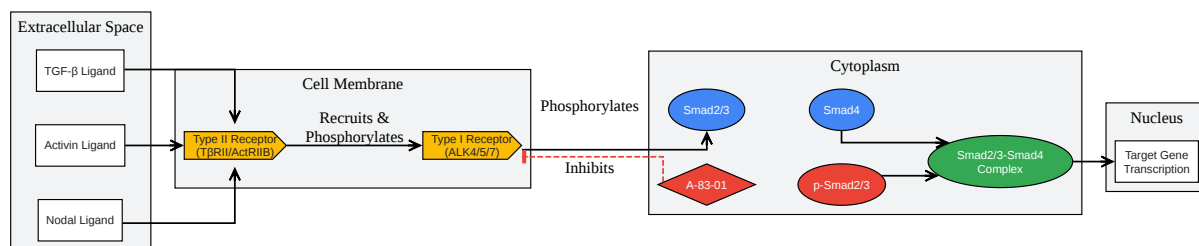
Known Limited Cross-Reactivity:

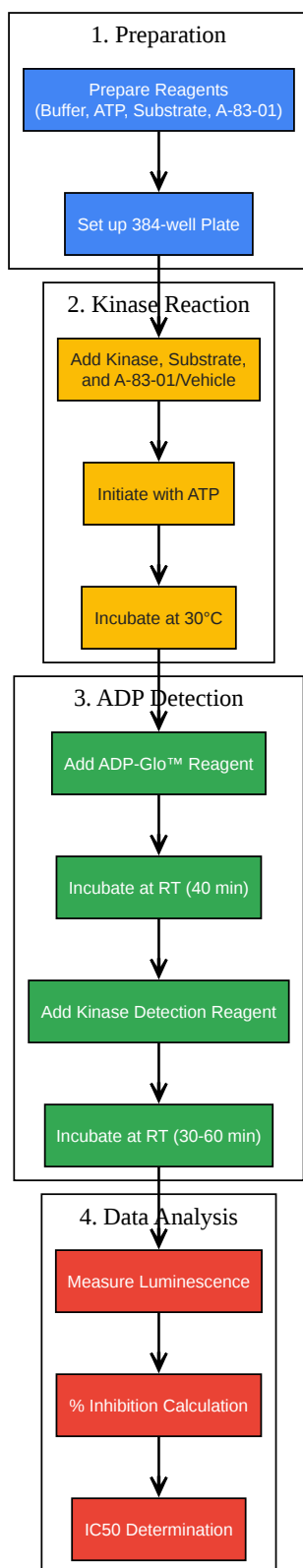
Published studies have reported that A-83-01 has little to no inhibitory effect on the following kinases, further establishing its selective profile:

- BMP Type I Receptors (ALK1, ALK2, ALK3, ALK6): A-83-01 only weakly inhibits these receptors, which are part of a distinct signaling pathway within the TGF-β superfamily.[4]
- p38 Mitogen-Activated Protein Kinase (MAPK): No significant inhibition observed.[3]
- Extracellular Regulated Kinase (ERK): No significant inhibition observed.[3]

Signaling Pathway Inhibition

A-83-01 exerts its biological effects by blocking the kinase activity of ALK4, ALK5, and ALK7. This inhibition prevents the phosphorylation of downstream signaling molecules, primarily the Smad proteins (Smad2 and Smad3), thereby blocking the transduction of signals from TGF-β, Activin, and Nodal ligands.





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